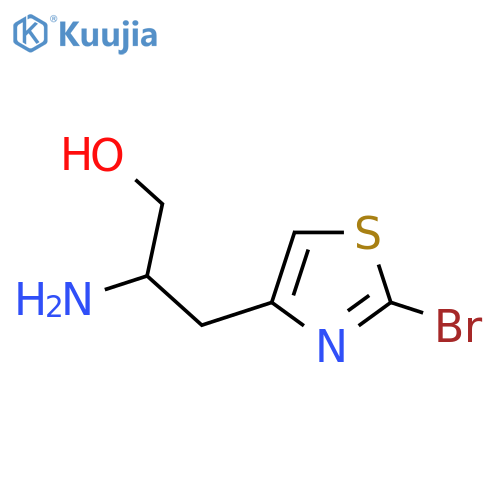Cas no 2228630-34-8 (2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol)

2228630-34-8 structure
商品名:2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol
- 2228630-34-8
- EN300-1926287
-
- インチ: 1S/C6H9BrN2OS/c7-6-9-5(3-11-6)1-4(8)2-10/h3-4,10H,1-2,8H2
- InChIKey: UJMUVNXBEGDVLO-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)CC(CO)N
計算された属性
- せいみつぶんしりょう: 235.96190g/mol
- どういたいしつりょう: 235.96190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926287-2.5g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-0.25g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-5.0g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-1926287-1.0g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1926287-0.1g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-0.5g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-1g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-10g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 10g |
$6390.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-0.05g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1926287-5g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 5g |
$4309.0 | 2023-09-17 |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
2228630-34-8 (2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
